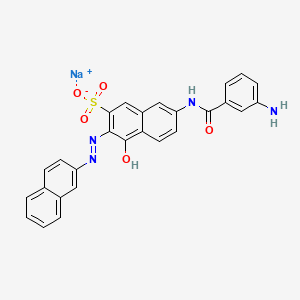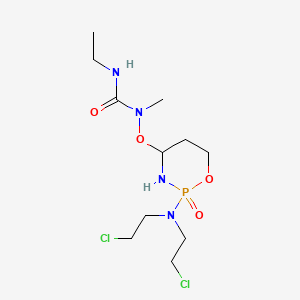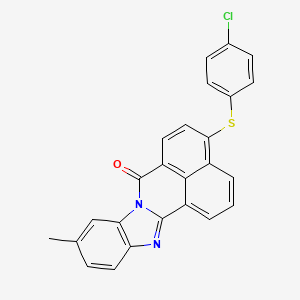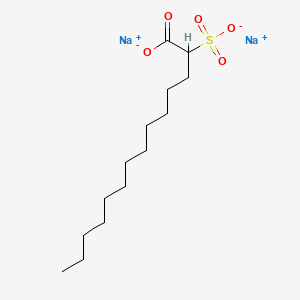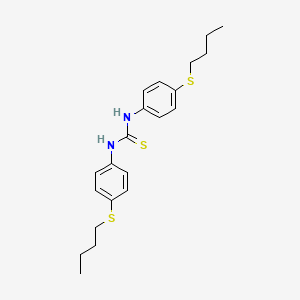
Bis((4-butylthiophenyl)amino)methane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((4-butylthiophenyl)amino)methane-1-thione is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-butylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-butylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the desired thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Bis((4-butylthiophenyl)amino)methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis((4-butylthiophenyl)amino)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
作用机制
The mechanism by which Bis((4-butylthiophenyl)amino)methane-1-thione exerts its effects involves the interaction of the thioamide group with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A coordination polymer with applications in luminescent sensing and antitumor activities.
Bis(4-amino-4H-1,2,4-triazole-5-thiols): Compounds with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
Bis((4-butylthiophenyl)amino)methane-1-thione is unique due to the presence of the butylthiophenyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly suitable for applications in materials science and as a ligand in coordination chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
属性
CAS 编号 |
94966-88-8 |
|---|---|
分子式 |
C21H28N2S3 |
分子量 |
404.7 g/mol |
IUPAC 名称 |
1,3-bis(4-butylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S3/c1-3-5-15-25-19-11-7-17(8-12-19)22-21(24)23-18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,24) |
InChI 键 |
YLXUEARYMIFJEZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


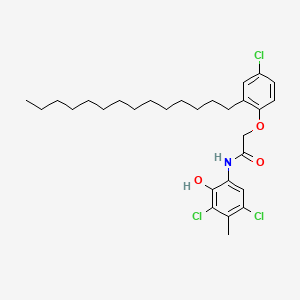

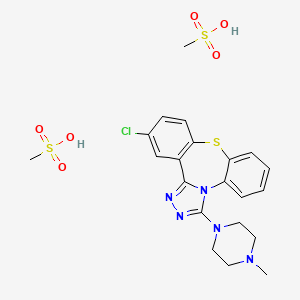


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
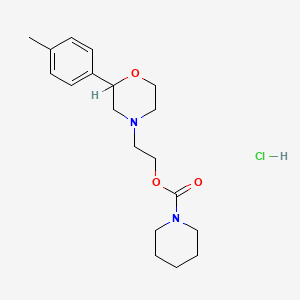
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
